Dimethyl malonimidate dihydrochloride

Description

Dimethyl malonimidate dihydrochloride (CAS: Not explicitly provided in evidence) is a bifunctional imidate ester derivative with two methyl ester groups and a dihydrochloride salt form. While the diethyl analog (CAS 10344-69-1, "Diethyl malonimidate dihydrochloride") is extensively documented in the evidence, the dimethyl variant is structurally analogous, differing only in the alkyl chain length (methyl vs. ethyl). This compound is typically used as a crosslinking agent or intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles like bis(oxazoline) ligands . Its dihydrochloride salt form enhances stability and solubility in polar solvents, facilitating reactions under mild conditions.

Propriétés

IUPAC Name |

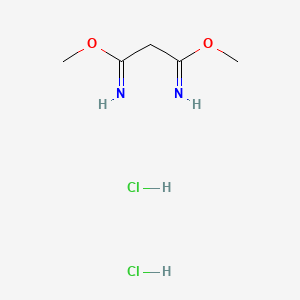

dimethyl propanediimidate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.2ClH/c1-8-4(6)3-5(7)9-2;;/h6-7H,3H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBFEKQCCYBQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)CC(=N)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90991473 | |

| Record name | Dimethyl propanediimidate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90991473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71160-05-9 | |

| Record name | Dimethyl malonoimidate dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071160059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl propanediimidate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90991473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl malonoimidate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethyl malonimidate dihydrochloride can be synthesized through the reaction of malononitrile with dimethylamine in the presence of hydrochloric acid. The reaction typically involves the following steps:

- Dissolving malononitrile in a suitable solvent such as ethanol.

- Adding dimethylamine to the solution.

- Introducing hydrochloric acid to the mixture to facilitate the formation of this compound.

- The reaction mixture is then heated to a specific temperature (usually around 45°C) and stirred for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Using large reactors to mix malononitrile, dimethylamine, and hydrochloric acid.

- Controlling the reaction temperature and pressure to optimize yield.

- Purifying the final product through crystallization or other separation techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Dimethyl malonimidate dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Hydrolysis: In the presence of water, it can hydrolyze to form malonic acid derivatives.

Condensation Reactions: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions:

Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.

Water: Used in hydrolysis reactions.

Catalysts: Such as acids or bases, can be used to facilitate condensation reactions.

Major Products Formed:

Substituted Malonimidates: Formed through substitution reactions.

Malonic Acid Derivatives: Formed through hydrolysis.

Condensation Products: Formed through condensation reactions.

Applications De Recherche Scientifique

Protein Cross-Linking

One of the primary applications of dimethyl malonimidate dihydrochloride is in the field of protein chemistry, where it serves as a cross-linking agent. This property is crucial for stabilizing protein structures and studying protein-protein interactions.

Case Study: Hemoglobin Modification

- Objective: To increase hemoglobin-oxygen affinity.

- Method: Sickle erythrocytes were treated with dimethyl malonimidate.

- Results: The treatment reduced sickle forms from 80% to 4%, improved viscosity, and shifted the oxygen dissociation curve, demonstrating enhanced oxygen delivery capabilities .

Inhibition of Inflammation

Recent studies have shown that dimethyl malonimidate can also play a role in reducing inflammation, particularly in acute respiratory distress syndrome (ARDS).

Case Study: Murine Model of ARDS

- Objective: To evaluate the protective effects against lung inflammation.

- Method: Mice were administered dimethyl malonimidate following lipopolysaccharide-induced ARDS.

- Results: The treatment resulted in decreased lung inflammation markers, reduced capillary leak, and improved overall lung function .

Synthesis and Purification

The synthesis of this compound involves several chemical processes that ensure high purity and yield. The following table summarizes key synthesis methods:

| Method | Starting Material | Yield (%) | Purification Technique |

|---|---|---|---|

| Method A | Dimethyl malonate | 85% | Column chromatography |

| Method B | Dimethyl malonate | 90% | Silica gel filtration |

| Method C | Dimethyl malonate | 95% | Recrystallization |

Mécanisme D'action

The mechanism of action of dimethyl malonimidate dihydrochloride involves its ability to form covalent bonds with nucleophilic groups in target molecules. This reactivity allows it to cross-link proteins and other biomolecules, thereby altering their structure and function. The molecular targets and pathways involved include:

Protein Cross-Linking: this compound can react with amino groups in proteins, leading to the formation of stable cross-links.

Enzyme Inhibition: By cross-linking specific enzymes, it can inhibit their activity and modulate biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Diethyl Malonimidate Dihydrochloride (CAS 10344-69-1)

- Structural Difference : Ethyl ester groups replace methyl esters.

- Reactivity: Widely used in bis(oxazoline) ligand synthesis via condensation with amino alcohols (e.g., (1R,2S)-(+)-cis-1-amino-2-indanol) . Reaction conditions: Typically refluxed in THF or CH₂Cl₂ for 8–20 hours, yielding 40–67% product . Steric/Electronic Effects: Longer ethyl chains may improve solubility in organic solvents (e.g., THF, CH₂Cl₂) compared to methyl analogs .

- Physical Properties : Crystalline/powder form, stable at room temperature .

L-Cystine Dimethyl Ester Dihydrochloride

- Structural Difference : Contains a cystine backbone with dimethyl esters and two hydrochloride groups.

- Application: Intermediate in polymer chemistry (e.g., synthesizing N,N’-bis(acryloyl)cystinamide monomers) .

- Reactivity : Reacts with acryloyl chloride in amidation reactions, leveraging the dihydrochloride salt for improved electrophilicity .

Malonaldehyde Bis(phenylimine) Monohydrochloride (CAS MFCD00054634)

- Structural Difference : Features a malonaldehyde core with phenylimine groups and one hydrochloride.

- Application : Used in coordination chemistry or as a precursor for Schiff base ligands .

- Solubility : Likely less polar than dimethyl malonimidate dihydrochloride due to aromatic substituents.

Methyl Malonyl Chloride (CAS 37517-81-0)

- Structural Difference : Acyl chloride derivative with a malonyl backbone.

- Reactivity : Highly electrophilic, used for introducing malonyl groups in esterification or amidation reactions .

- Handling : More moisture-sensitive compared to dihydrochloride salts like this compound.

Comparative Data Table

Research Findings and Mechanistic Insights

- Diethyl vs. Dimethyl Analogs : Ethyl esters in diethyl malonimidate dihydrochloride likely enhance solubility in organic solvents, enabling faster reaction kinetics compared to methyl esters . However, methyl groups in the dimethyl variant may reduce steric hindrance, favoring reactions requiring compact transition states.

- Salt Form Impact: The dihydrochloride moiety in both dimethyl and diethyl analogs protonates amino alcohols during condensation, facilitating nucleophilic attack and cyclization to form bis(oxazolines) .

- Thermal Stability : Diethyl malonimidate dihydrochloride is stable under reflux conditions (50–100°C), suggesting similar robustness for the dimethyl variant .

Commercial and Practical Considerations

- Storage : Both dihydrochloride salts are stable at room temperature, avoiding decomposition risks associated with acyl chlorides .

Activité Biologique

Dimethyl malonimidate dihydrochloride is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and therapeutic implications, supported by case studies and research findings.

This compound is a malonamide derivative, which can be synthesized through various chemical pathways. The synthesis often involves the reaction of dimethyl malonate with amines under controlled conditions. For instance, a common method includes the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond while minimizing side reactions.

Antimicrobial Properties

Recent studies have highlighted the antibacterial and antitubercular activities of dimethyl malonimidate derivatives. For example, compounds derived from dimethyl malonimidate have shown significant inhibitory effects against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.8 to 100 µg/mL. Notably, some derivatives exhibited MIC values as low as 0.8 µg/mL against specific pathogens, indicating strong antibacterial potential .

The mechanism by which dimethyl malonimidate exerts its biological effects is believed to involve the inhibition of key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase . Molecular docking studies suggest that these compounds interact effectively with the active sites of these enzymes, which are crucial for bacterial growth and survival .

Cytotoxicity Studies

In vitro cytotoxicity assessments have demonstrated that certain derivatives exhibit modest cytotoxicity against mammalian cell lines, such as Vero and A549 cells. The cytotoxic effects were measured using standard assays, revealing that while some compounds showed promising antibacterial activity, they also required careful evaluation for potential toxicity .

Acute Kidney Injury (AKI) Model

A significant study investigated the therapeutic potential of dimethyl malonate (a related compound) in an AKI mouse model. The results indicated that treatment with dimethyl malonate improved renal function significantly by enhancing glomerular filtration rate (GFR) and reducing blood urea nitrogen levels. The protective effects were attributed to improved mitochondrial function and reduced oxidative stress during ischemia-reperfusion events . This study underscores the potential clinical applications of malonamide derivatives in renal protection.

Research Findings Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.